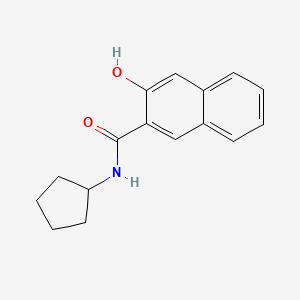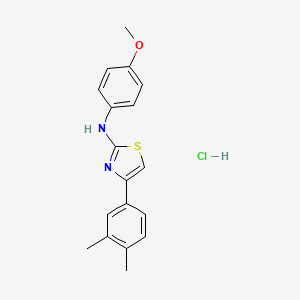![molecular formula C12H18N2O4S B5100840 N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide](/img/structure/B5100840.png)
N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in modulating the activity of glutamatergic neurotransmission in the central nervous system. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide is a potent and selective PAM of mGluR5 that enhances the receptor's activity without directly activating it. This compound has shown promising results in preclinical studies and has the potential to be developed as a novel therapeutic agent for the treatment of various neuropsychiatric disorders.
作用机制
N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide works by binding to a specific site on the N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide receptor, known as the allosteric modulatory site. This binding enhances the activity of the receptor, leading to increased signaling through the glutamatergic pathway. The exact mechanism of action of N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways that are downstream of the N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide are primarily mediated through the modulation of N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide signaling. This compound has been shown to enhance synaptic plasticity, improve cognitive function, and reduce anxiety and depression-like behaviors in preclinical models. Additionally, N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction.
实验室实验的优点和局限性
N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide has several advantages for lab experiments. It is a potent and selective PAM of N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide, which makes it an ideal tool for studying the role of N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide signaling in various neuropsychiatric disorders. Additionally, this compound has good pharmacokinetic properties, which allows it to be administered orally and penetrate the blood-brain barrier. However, there are also some limitations to using N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide in lab experiments. This compound has a relatively short half-life, which requires frequent dosing in animal models. Additionally, the long-term effects of chronic administration of N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide are not fully understood.
未来方向
There are several future directions for the research of N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide. One direction is to further investigate the mechanism of action of this compound and its downstream signaling pathways. Another direction is to explore the potential therapeutic applications of N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide in human clinical trials. Additionally, future research could focus on developing more potent and selective PAMs of N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide with improved pharmacokinetic properties. Finally, the potential use of N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide as a tool for studying the role of N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide signaling in various neuropsychiatric disorders could be further explored.
In conclusion, N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide is a potent and selective PAM of N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide that has shown promising results in preclinical studies for the treatment of various neuropsychiatric disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound in human clinical trials.
合成方法
The synthesis of N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide involves a multi-step process that starts with the reaction of 2,6-dimethylphenol with chlorosulfonic acid to form 2,6-dimethylphenol-4-sulfonic acid. The sulfonic acid is then reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then coupled with 2-(2-chloroethoxy)acetic acid to form the final product, N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide. The synthesis method has been optimized to yield a high purity product with good yields.
科学研究应用
N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide has been extensively studied in preclinical models of various neuropsychiatric disorders. In animal models of anxiety and depression, this compound has been shown to produce anxiolytic and antidepressant-like effects. In animal models of drug addiction, N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide has been shown to reduce drug-seeking behavior and relapse. Additionally, this compound has been studied in animal models of schizophrenia, where it has been shown to improve cognitive deficits.
属性
IUPAC Name |
N-[2-(2,6-dimethyl-4-sulfamoylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-8-6-11(19(13,16)17)7-9(2)12(8)18-5-4-14-10(3)15/h6-7H,4-5H2,1-3H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAKLFZHZMIMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNC(=O)C)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B5100762.png)
![N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5100770.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1-naphthylbutanamide](/img/structure/B5100778.png)
![1-amino-3-(4-methoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5100783.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5100788.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5100801.png)

![1-allyl-5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5100820.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5100824.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5100831.png)

![methyl (2S)-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B5100838.png)
![3-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B5100872.png)